6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by the presence of a benzylpiperazine moiety attached to a furochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multiple steps. One common method is the reductive amination of a precursor compound, such as 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one, with benzylpiperazine. This reaction is often carried out using sodium cyanoborohydride in methanol as the reducing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and antifungal properties.
Pharmacology: The compound has shown promise as a potential drug candidate due to its bioactivity.
Biological Studies: It is used in molecular docking studies to predict binding orientations with protein targets.
Mechanism of Action
The mechanism of action of 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to enhance the bioactivity of the compound by facilitating binding to protein targets. This interaction can modulate various biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 6-((S)-3-Benzylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)Pyrazine
Uniqueness
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific structural features, such as the furochromene core and the benzylpiperazine moiety. These features contribute to its distinct bioactivity and potential therapeutic applications.
Properties
Molecular Formula |
C28H30N2O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-2,3,5-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C28H30N2O4/c1-18-20(3)33-25-16-26-24(15-23(18)25)19(2)22(28(32)34-26)9-10-27(31)30-13-11-29(12-14-30)17-21-7-5-4-6-8-21/h4-8,15-16H,9-14,17H2,1-3H3 |
InChI Key |
IUSPJYNMYHIRJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)CC5=CC=CC=C5)C)C |
Origin of Product |
United States |
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